molecular formula C13H23N3O2 B2915581 Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate CAS No. 2225136-93-4

Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate

Cat. No.: B2915581
CAS No.: 2225136-93-4
M. Wt: 253.346
InChI Key: GWYPWTNJEFHGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate has several scientific research applications:

  • Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

  • Boc-protected amines: Similar compounds that also use the tert-butyl group for protection.

  • Other carbamate derivatives: Various other carbamates used in different applications.

Uniqueness: Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate stands out due to its specific structure, which includes the cyclobutyl ring and the tetrahydropyrimidinyl group

Properties

IUPAC Name

tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-13(6-4-7-13)10-14-8-5-9-15-10/h4-9H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYPWTNJEFHGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.